molecular formula C10H16BrN3O2 B1450565 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole CAS No. 1630905-12-2

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Cat. No. B1450565
CAS RN: 1630905-12-2
M. Wt: 290.16 g/mol
InChI Key: AKNZQSKHHKRCLA-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H16BrN3O2 . It has an average mass of 290.157 Da and a mono-isotopic mass of 289.042572 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H16BrN3O2 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.

Scientific Research Applications

Chemical Synthesis and Building Blocks

1-(3-Bromopropyl)tetrazole and related compounds, including those with structural similarity to 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole, are synthesized to create flexible bitopic ligands. These ligands contain a tetrazole ring linked with pyridylazole or azole units, making them crucial building blocks for creating iron(II) spin crossover polymeric materials. These compounds exhibit thermally induced spin transitions accompanied by thermochromic effects, indicating their potential in material science and molecular magnetic applications (Białońska & Bronisz, 2008).

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to this compound is significant. For instance, iodine(III)-mediated oxidative synthesis methods have been developed to create compounds with strong antibacterial and antifungal properties. These compounds, particularly those containing triazole and pyrazole moieties, are found to be potent antimicrobial agents, indicating their potential use in developing new antimicrobial drugs (Prakash et al., 2011).

Chemical Modeling and Biological Activity Prediction

1,2,4-Triazole derivatives are utilized in a variety of fields, including drug development, agriculture, and material science. Chemical modeling of these compounds, particularly S-derivatives of triazole thiols, is a popular approach in scientific research due to their predicted biological activities. Virtual screening tools like PASS (Prediction of activity spectra for substances) are used to predict the biological activity of these compounds, revealing potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)-5-propan-2-yloxy-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-7(2)16-10-12-9(11)13-14(10)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNZQSKHHKRCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NN1C2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
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3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

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